molecular formula C11H16O3 B14452476 Carbonic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ethyl ester CAS No. 73275-63-5

Carbonic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ethyl ester

Cat. No.: B14452476
CAS No.: 73275-63-5
M. Wt: 196.24 g/mol
InChI Key: BJVMGUDDQUGAQW-UHFFFAOYSA-N
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Description

Carbonic acid, bicyclo[221]hept-5-en-2-ylmethyl ethyl ester is a unique organic compound characterized by its bicyclic structure This compound is part of the norbornene family, which is known for its strained ring system and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ethyl ester typically involves a multi-step process. One common method includes the Diels-Alder reaction between a diene and a dienophile to form the bicyclic structure. Subsequent esterification reactions introduce the carbonic acid ester group. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and efficient production. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Carbonic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions are tailored to achieve the desired transformation while maintaining the integrity of the bicyclic structure.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions result in a variety of functionalized derivatives.

Scientific Research Applications

Carbonic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ethyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic properties and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbonic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ethyl ester involves its interaction with molecular targets and pathways. The ester group can undergo hydrolysis to release active intermediates, which then interact with biological targets. The bicyclic structure may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester: Similar bicyclic structure but with a different ester group.

    Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester: Another ester derivative with slight variations in reactivity and properties.

Uniqueness

Carbonic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ethyl ester is unique due to its specific ester group, which imparts distinct chemical properties and potential applications. Its reactivity and stability make it a valuable compound in various fields of research and industry.

Properties

CAS No.

73275-63-5

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

2-bicyclo[2.2.1]hept-5-enylmethyl ethyl carbonate

InChI

InChI=1S/C11H16O3/c1-2-13-11(12)14-7-10-6-8-3-4-9(10)5-8/h3-4,8-10H,2,5-7H2,1H3

InChI Key

BJVMGUDDQUGAQW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OCC1CC2CC1C=C2

Origin of Product

United States

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